Alloc-Val-Ala-PAB-PNP

Orthogonal protection SPPS ADC Linker Synthesis

Engineered for ADC programs requiring orthogonal SPPS compatibility. Alloc group withstands Fmoc/Boc deprotection, enabling sequential elongation without premature N-terminal exposure. Val-Ala dipeptide ensures specific cathepsin B cleavage and superior in vivo stability vs Val-Cit in non-internalizing ADCs. PAB spacer guarantees self-immolative, traceless payload release. Generic or Fmoc-protected variants risk incompatibility, release-kinetics variability, and re-optimization delays. Choose a linker that integrates seamlessly, preserving conjugate integrity and accelerating discovery.

Molecular Formula C26H30N4O9
Molecular Weight 542.5 g/mol
Cat. No. B8114092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloc-Val-Ala-PAB-PNP
Molecular FormulaC26H30N4O9
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C
InChIInChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1
InChIKeyBZGXVVQUDVGISV-JTSKRJEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloc-Val-Ala-PAB-PNP: ADC Linker Procurement for Orthogonal Synthesis & Protease-Triggered Release


Alloc-Val-Ala-PAB-PNP is a specialized cleavable linker building block for antibody-drug conjugates (ADCs). It combines an N-terminal allyloxycarbonyl (Alloc) protecting group, a cathepsin B-cleavable Val-Ala dipeptide, and a para-aminobenzyl (PAB) self-immolative spacer activated as the para-nitrophenyl (PNP) carbonate ester . This configuration enables orthogonal synthetic manipulation while maintaining enzymatic sensitivity for controlled payload release .

Why Alloc-Val-Ala-PAB-PNP Cannot Be Substituted by Generic Val-Ala Linkers in Multi-Step ADC Synthesis


Procurement of a generic Val-Ala-PAB-PNP analog introduces incompatibility with Fmoc-based solid-phase peptide synthesis (SPPS) workflows. The Alloc protecting group is orthogonal to both base-labile Fmoc and acid-labile Boc/tBu protecting groups, whereas unprotected N-terminal amines or Fmoc-protected variants require re-optimization of deprotection steps [1]. Additionally, not all dipeptide sequences are functionally equivalent—Val-Ala exhibits superior in vivo stability and anti-tumor performance compared to the more commonly cited Val-Cit dipeptide in non-internalizing ADC applications [2]. Substitution without verification of the precise linker architecture introduces unquantified risk to conjugate integrity and release kinetics.

Quantitative Differentiation Evidence: Alloc-Val-Ala-PAB-PNP vs. Closest Analog Comparators


Synthetic Orthogonality: Alloc Enables Compatible Multi-Step ADC Workflows Versus Fmoc or Boc Analogs

Alloc-Val-Ala-PAB-PNP provides synthetic orthogonality that Fmoc- and Boc-protected Val-Ala-PAB-PNP analogs cannot. In Fmoc/tBu solid-phase peptide synthesis (SPPS), the Alloc group is orthogonal to Fmoc (base-labile) and Boc/tBu (acid-labile) groups [1]. This orthogonal stability profile enables sequential deprotection without N-terminal amine exposure, preserving the integrity of multi-step linker-drug conjugation workflows [1]. No direct head-to-head yield comparison between Alloc and Fmoc-protected Val-Ala-PAB-PNP was located in the literature.

Orthogonal protection SPPS ADC Linker Synthesis

In Vivo Stability and Performance: Val-Ala Dipeptide Exhibits Superior Stability to Val-Cit in Non-Internalizing ADC Models

The Val-Ala dipeptide core of Alloc-Val-Ala-PAB-PNP is associated with improved in vivo performance compared to the widely used Val-Cit dipeptide. In a study of non-internalizing antibody-drug conjugates (F16-MMAE), the Val-Ala linker exhibited superior in vivo stability and better anticancer activity compared to Val-Cit, Val-Lys, and Val-Arg analogs [1]. Direct comparison data for Alloc-Val-Ala-PAB-PNP versus an Alloc-Val-Cit-PAB-PNP analog was not located.

ADC linker stability Cathepsin B cleavage Non-internalizing ADC

Leaving Group Reactivity: PNP Carbonate Enables Efficient Drug Conjugation Compared to Less Activated Esters

The para-nitrophenyl (PNP) carbonate of Alloc-Val-Ala-PAB-PNP is a well-established, good leaving group for nucleophilic substitution, facilitating efficient drug conjugation . This is a standard feature shared with many ADC linker precursors (e.g., Fmoc-Val-Ala-PAB-PNP, Boc-Val-Ala-PAB-PNP). Direct quantitative comparison of coupling yields between Alloc-Val-Ala-PAB-PNP and its Fmoc or Boc analogs is not available in the identified sources.

Leaving group PNP ester ADC conjugation

Best Application Scenarios for Procuring Alloc-Val-Ala-PAB-PNP


Fmoc-SPPS-Compatible Synthesis of Complex, Multi-Step ADC Linker-Payloads

Researchers requiring a cleavable linker that can be integrated into Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows benefit from the Alloc group's orthogonality. It withstands the piperidine and TFA treatments used for Fmoc deprotection and side-chain deprotection, enabling the sequential addition of spacer units or the drug payload without premature N-terminal exposure or degradation [1].

Development of Non-Internalizing or High-Stability Antibody-Drug Conjugates

The Val-Ala dipeptide core has demonstrated superior in vivo stability and anti-cancer performance compared to Val-Cit linkers in non-internalizing ADC models [1]. Therefore, Alloc-Val-Ala-PAB-PNP is a strategically relevant building block for programs where minimizing systemic payload release is critical, such as for targeting extracellular matrix antigens.

Enzyme-Triggered Release for Cathepsin B-Overexpressing Tumors

The Val-Ala sequence is specifically recognized and cleaved by lysosomal cathepsin B, triggering the 1,6-elimination of the PAB spacer to release the conjugated payload [1]. This makes the compound suitable for designing ADCs targeting tumors with high lysosomal protease activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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